molecular formula C13H11ClN4O2S B11052993 ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B11052993
M. Wt: 322.77 g/mol
InChI Key: QFKVZLJPOSVYLW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and various functional groups, making it a molecule of interest in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route may involve:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The benzothiazole and pyrazole rings can be coupled using a suitable linker, such as an ester or amide bond.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can lead to various substituted derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique structural features of this compound may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-bromo-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of compounds with specific properties and activities.

properties

Molecular Formula

C13H11ClN4O2S

Molecular Weight

322.77 g/mol

IUPAC Name

ethyl 5-amino-1-(4-chloro-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11ClN4O2S/c1-2-20-12(19)7-6-16-18(11(7)15)13-17-10-8(14)4-3-5-9(10)21-13/h3-6H,2,15H2,1H3

InChI Key

QFKVZLJPOSVYLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=CC=C3Cl)N

Origin of Product

United States

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